molecular formula C12H14N2O3S B14295397 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate CAS No. 113093-55-3

1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate

Cat. No.: B14295397
CAS No.: 113093-55-3
M. Wt: 266.32 g/mol
InChI Key: XTPBRGGEEZIOPD-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate is an organosulfur compound that features a benzenesulfonyl group attached to a diazonium ion. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate typically involves the reaction of benzenesulfonyl chloride with a diazonium salt. One common method is the reaction of benzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid, which forms the diazonium salt. This intermediate then reacts with an appropriate alkene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is harnessed in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds that are not easily accessible through other routes .

Properties

CAS No.

113093-55-3

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-1-diazohexan-2-one

InChI

InChI=1S/C12H14N2O3S/c1-2-3-9-11(15)12(14-13)18(16,17)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

XTPBRGGEEZIOPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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